Anguibactin

Beschreibung

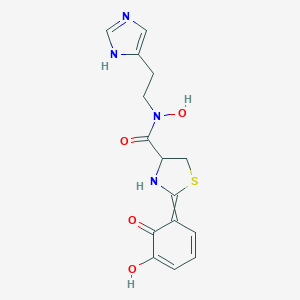

a peptide biosynthesized by nonribosomal peptide synthetases; siderophore isolated from Vibrio anguillarum 775 harboring the pJM1 plasmid

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

104245-09-2 |

|---|---|

Molekularformel |

C15H16N4O4S |

Molekulargewicht |

348.4 g/mol |

IUPAC-Name |

(4R)-2-(2,3-dihydroxyphenyl)-N-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4,5-dihydro-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C15H16N4O4S/c20-12-3-1-2-10(13(12)21)14-18-11(7-24-14)15(22)19(23)5-4-9-6-16-8-17-9/h1-3,6,8,11,20-21,23H,4-5,7H2,(H,16,17)/t11-/m0/s1 |

InChI-Schlüssel |

GBKVAPJMXMGXJK-NSHDSACASA-N |

Isomerische SMILES |

C1[C@H](N=C(S1)C2=C(C(=CC=C2)O)O)C(=O)N(CCC3=CN=CN3)O |

Kanonische SMILES |

C1C(N=C(S1)C2=C(C(=CC=C2)O)O)C(=O)N(CCC3=CN=CN3)O |

Synonyme |

anguibactin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Anguibactin biosynthesis pathway in Vibrio anguillarum

An In-depth Technical Guide to the Anguibactin Biosynthesis Pathway in Vibrio anguillarum

Executive Summary

Vibrio anguillarum is a significant marine pathogen responsible for vibriosis, a fatal hemorrhagic septicemia in fish and other aquatic organisms. A primary determinant of its virulence is the ability to acquire iron from the host environment, a process mediated by the high-affinity siderophore, this compound.[1] The biosynthesis of this compound is a complex, multi-step process primarily orchestrated by genes located on the 65-kb pJM1 virulence plasmid, with contributions from chromosomal genes.[1][2] This system involves a nonribosomal peptide synthetase (NRPS) assembly line that combines 2,3-dihydroxybenzoic acid (DHBA), L-cysteine, and histamine to form the final molecule.[1][3] The expression of the biosynthetic machinery is tightly regulated by iron availability, primarily through the Ferric Uptake Regulator (Fur) protein, the small RNA VaRyhB, and the dual-function protein AngR, which acts as both a transcriptional activator and a biosynthetic enzyme.[1][4][5] This guide provides a detailed examination of the this compound biosynthesis pathway, its genetic basis, regulatory networks, and the experimental methodologies used for its study, targeting researchers and professionals in drug development.

The Genetic Framework of this compound Biosynthesis

The production of this compound is a sophisticated process requiring the coordinated action of genes located on both the pJM1 plasmid and the chromosome. The majority of the core biosynthetic and transport genes are clustered on the pJM1 plasmid.[2]

Table 1: Key Genes Involved in this compound Biosynthesis

| Gene | Location | Encoded Protein/Function | Citation |

| angB/G | pJM1 Plasmid | Isochorismate lyase; involved in the synthesis of the precursor 2,3-dihydroxybenzoic acid (DHBA). AngB also functions as an aryl carrier protein (ArCP). | [1][4] |

| angC | pJM1 Plasmid | Putative isochorismate synthase; converts chorismate to isochorismate. | [1] |

| angE | pJM1 Plasmid | 2,3-dihydroxybenzoate-AMP ligase; an adenylation (A) domain that activates DHBA for NRPS assembly. | [1][6] |

| angR | pJM1 Plasmid | A dual-function protein. The N-terminus is a transcriptional activator for the biosynthesis operon. The C-terminus is a nonribosomal peptide synthetase (NRPS) enzyme. | [1][4] |

| angM, angN | pJM1 Plasmid | Components of the nonribosomal peptide synthetase (NRPS) complex. | [3] |

| (Unnamed) | pJM1 Plasmid | A histidine decarboxylase essential for converting histidine to histamine, a precursor of this compound. | [7] |

| vabA | Chromosome | Putative 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase; contributes to the synthesis of the DHBA precursor. | [1] |

| fatA, B, C, D | pJM1 Plasmid | Encodes the transport system for the ferric-anguibactin complex. FatA is the outer membrane receptor. | [1][8] |

The this compound Biosynthesis Pathway

This compound synthesis follows a nonribosomal peptide synthetase (NRPS)-dependent pathway, which acts as a molecular assembly line to construct the siderophore from its precursors.[3][9]

The core structure of this compound is ω-N-hydroxy-ω-N-[[2′-(2″,3″-dihydroxyphenyl)thiazolin-4′-yl]carboxy] histamine.[1] The pathway can be summarized in three main stages:

-

Precursor Synthesis : The bacterium synthesizes three key precursors:

-

2,3-dihydroxybenzoic acid (DHBA) : Derived from the central metabolite chorismate through the action of both plasmid-encoded (AngC, AngB/G) and chromosome-encoded (VabA) enzymes.[1]

-

Histamine : Produced by the decarboxylation of the amino acid L-histidine via a specific histidine decarboxylase.[7]

-

L-Cysteine : Sourced from the cell's standard amino acid pool.

-

-

NRPS Activation and Assembly : The precursors are loaded onto the NRPS enzymatic complex.

-

The DHBA precursor is first activated by the adenylation (A) domain of AngE, which attaches it to an aryl carrier protein (ArCP) domain within AngB.[1][3]

-

The NRPS machinery, including AngR, AngM, and AngN, then sequentially condenses the activated DHBA with L-cysteine. This is followed by a cyclization (Cy) reaction to form a thiazoline ring from the cysteine residue.[1][3]

-

-

Final Molecule Formation : The histamine precursor is incorporated, and the final this compound molecule is assembled and subsequently released from the enzyme complex.

Figure 1: The this compound biosynthesis pathway in Vibrio anguillarum.

Regulation of this compound Biosynthesis

The production of this compound is a tightly controlled process, ensuring that the bacterium only expends energy on siderophore synthesis when iron is scarce. This regulation occurs at the transcriptional level and involves a network of repressors, activators, and small RNAs.

-

Ferric Uptake Regulator (Fur) : In iron-replete conditions, the Fur protein binds Fe²⁺ and acts as a transcriptional repressor. The Fur-Fe²⁺ complex recognizes and binds to specific DNA sequences known as "Fur boxes" in the promoter regions of the this compound biosynthesis and transport genes, physically blocking transcription.[1][10]

-

AngR : Under iron-limiting conditions, when Fur-mediated repression is lifted, the AngR protein functions as a transcriptional activator. The N-terminal domain of AngR promotes the expression of the iron transport and biosynthesis operon (ITBO), which includes the fat transport genes and other ang genes.[1][4] This creates a positive feedback loop, as AngR is also an enzyme in the pathway it helps to activate.

-

VaRyhB : A small RNA (sRNA) that also plays a role in iron homeostasis. VaRyhB acts as a positive regulator (activator) of genes responsible for this compound synthesis and transport.[5][11] This regulation is not always dependent on the Fur protein, adding another layer of control.[11]

Figure 2: Transcriptional regulation of this compound biosynthesis.

Quantitative Data

While detailed enzyme kinetic data for the this compound pathway is not extensively reported in general literature, comparative genomics and experimental condition parameters provide some quantitative insights.

Table 2: Comparative and Experimental Quantitative Data

| Parameter | Description | Value/Range | Citation |

| Gene Identity | Amino acid identity of this compound biosynthesis/transport genes between V. anguillarum pJM1 and V. harveyi chromosome. | 63–84% | [2] |

| Gene Similarity | Amino acid similarity of this compound biosynthesis/transport genes between V. anguillarum pJM1 and V. harveyi chromosome. | 77–93% | [2] |

| Iron-Limiting Inducer | Concentration of the iron chelator 2,2′-dipyridine used in culture media to induce siderophore production. | 50-200 µM | [10] |

| This compound Mass | Molecular mass of this compound as determined by mass spectrometry. | m/z 348 | [12][13] |

| Ferric-Anguibactin λmax | New absorption band wavelength for the ferric-anguibactin complex. | 510 nm | [12][13] |

Experimental Protocols & Methodologies

The study of this compound biosynthesis involves a combination of microbiological, biochemical, and molecular biology techniques.

Siderophore Detection and Quantification

Chrome Azurol S (CAS) Shuttle Assay: This is the most common method for detecting and quantifying siderophore production.

-

Culture Preparation : Grow V. anguillarum in an iron-limited medium (e.g., CM9 minimal medium supplemented with an iron chelator like 2,2'-dipyridine) for 24-48 hours.[10][14]

-

Supernatant Collection : Centrifuge the culture at high speed (e.g., 10,000 rpm for 15 min) to pellet the cells. Collect the cell-free supernatant.[14]

-

CAS Reaction : Mix the supernatant with an equal volume of CAS assay solution. The CAS solution is a deep blue complex of Chrome Azurol S, iron (III), and a detergent.

-

Quantification : Siderophores in the supernatant will remove the iron from the CAS complex, causing a color change from blue to orange/yellow. Measure the absorbance at 630 nm.[14]

-

Calculation : Calculate the siderophore units using the formula: % Siderophore Units = [ (Ar - As) / Ar ] × 100 Where Ar is the absorbance of a reference (uninoculated broth + CAS solution) and As is the absorbance of the sample.[14]

Siderophore Purification and Characterization

-

Adsorption Chromatography : Pass large volumes of cell-free supernatant through a column containing XAD-7 resin to capture the this compound.[12][13]

-

Elution and Gel Filtration : Elute the siderophore from the resin and further purify it using gel filtration chromatography on a Sephadex LH-20 column.[12][13]

-

Structural Analysis :

-

Mass Spectrometry (MS) : To determine the precise molecular weight.[12]

-

UV-Visible Spectrophotometry : To identify the characteristic absorbance of the catechol moiety and the shift upon iron binding.[12][13]

-

Nuclear Magnetic Resonance (NMR) : For complete structural elucidation.[15]

-

Chemical Assays : Use Arnow's test to confirm the presence of a catechol group and the Csaky test for hydroxamate groups.[16][17]

-

Genetic and Molecular Analysis

Gene Mutagenesis and Complementation:

-

Mutant Creation : Generate targeted gene knockouts (e.g., ΔangR, Δfur) using techniques like homologous recombination.

-

Phenotypic Analysis : Assess the mutant's ability to grow under iron-limiting conditions and to produce this compound (using the CAS assay).[4][8]

-

Complementation : Clone the wild-type version of the knocked-out gene into an expression plasmid (e.g., pMMB208). Introduce this plasmid into the mutant strain.[2]

-

Functional Restoration : Confirm that the complemented strain regains the wild-type phenotype (e.g., growth in low iron, siderophore production), thus verifying the gene's function.

Figure 3: General experimental workflow for studying this compound.

Implications for Drug Development

A thorough understanding of the this compound biosynthesis pathway offers several avenues for the development of novel antimicrobial agents against V. anguillarum and other pathogenic bacteria.

-

Enzyme Inhibition : The NRPS enzymes and other key proteins in the pathway (e.g., AngB, AngE) represent prime targets for small molecule inhibitors. Blocking any step in the synthesis would cripple the bacterium's ability to acquire iron and thus reduce its virulence.

-

"Trojan Horse" Strategy : this compound's specific uptake system (the FatA receptor) can be exploited to deliver antimicrobial agents into the bacterial cell. By conjugating a cytotoxic molecule to this compound or a structural analog, the bacterium can be tricked into actively transporting the drug across its outer membrane, bypassing other resistance mechanisms. The successful synthesis of this compound provides a platform for creating such conjugates.[18][19]

-

Anti-Virulence Therapy : Rather than killing the bacterium directly, targeting the this compound system represents an anti-virulence approach. By disarming the pathogen of a key virulence factor, the host's immune system may be better able to clear the infection. This strategy could potentially exert less selective pressure for the development of resistance compared to traditional bactericidal antibiotics.

References

- 1. Plasmid- and chromosome-encoded siderophore this compound systems found in marine vibrios: biosynthesis, transport and evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The this compound biosynthesis and transport genes are encoded in the chromosome of Vibrio harveyi: a possible evolutionary origin for the pJM1 plasmid–encoded system of Vibrio anguillarum? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. The this compound biosynthesis and transport genes are encoded in the chromosome of Vibrio harveyi: a possible evolutionary origin for the pJM1 plasmid-encoded system of Vibrio anguillarum? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Engineering Siderophore Biosynthesis and Regulation Pathways to Increase Diversity and Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of the ferric uptake regulator VaFur regulon and its role in Vibrio anguillarum pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Characterization of the Vibrio anguillarum VaRyhB regulon and role in pathogenesis [frontiersin.org]

- 12. Characterization of this compound, a novel siderophore from Vibrio anguillarum 775(pJM1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of this compound, a novel siderophore from Vibrio anguillarum 775(pJM1) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijcmas.com [ijcmas.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Siderophores | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Characterization of this compound To Reveal Its Competence To Function as a Thermally Stable Surrogate Siderophore for a Gram-Negative Pathogen, Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pr.ibs.re.kr [pr.ibs.re.kr]

Anguibactin: A Key Siderophore in the Virulence of Vibrio anguillarum

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Anguibactin is a potent siderophore produced by the marine pathogen Vibrio anguillarum, the causative agent of vibriosis, a lethal hemorrhagic septicemia in fish and other aquatic organisms. This molecule plays a pivotal role in the bacterium's ability to acquire iron, an essential nutrient that is scarce in the host environment. The this compound system, primarily encoded on the pJM1 virulence plasmid, is a critical determinant of V. anguillarum's pathogenicity, making it a compelling target for the development of novel anti-infective therapies and aquaculture vaccines. This technical guide provides a comprehensive overview of this compound's function as a siderophore, its biosynthesis, the mechanism of iron acquisition, and its role in virulence, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways.

Introduction

Iron is a critical cofactor for numerous essential enzymatic reactions in bacteria. However, in aerobic, neutral-pH environments, such as the tissues of a host organism, iron exists predominantly in the insoluble ferric (Fe³⁺) state. To overcome this limitation, many pathogenic bacteria have evolved high-affinity iron acquisition systems, the most common of which involves the synthesis and secretion of low-molecular-weight iron chelators called siderophores.

Vibrio anguillarum, a significant pathogen in aquaculture, employs a highly efficient siderophore-mediated iron uptake system centered on the production of this compound.[1][2] The structure of this compound is unique, featuring both catecholate and hydroxamate functional groups that enable it to chelate ferric iron with high affinity.[2] The majority of the genes responsible for this compound biosynthesis and the transport of the ferric-anguibactin complex are located on the 65-kb pJM1 virulence plasmid, a hallmark of highly virulent serotype O1 strains of V. anguillarum.[1][2][3] Understanding the molecular intricacies of the this compound system is paramount for developing strategies to combat vibriosis and for the broader field of siderophore-targeting drug development.

This compound Biosynthesis

The biosynthesis of this compound is a complex process orchestrated by a combination of enzymes encoded on both the pJM1 plasmid and the chromosome. The pathway involves a non-ribosomal peptide synthetase (NRPS) assembly line, a common mechanism for the synthesis of complex secondary metabolites in microorganisms.

The key genes involved in this compound biosynthesis are primarily located in a cluster on the pJM1 plasmid and include angR, angB, angM, and angN.[4] Some functional homologs of these genes, such as angA, angC, and angE, have also been identified on the chromosome, indicating a degree of redundancy and potential for regulatory crosstalk between the plasmid and chromosomal genetic elements.[4]

The proposed biosynthetic pathway begins with the production of 2,3-dihydroxybenzoic acid (DHBA), a catecholate precursor, from chorismate. This is followed by the NRPS-mediated assembly of DHBA, L-cysteine, and a histamine derivative. The AngR protein is a key player in this process, acting as both a positive regulator of gene expression and possessing enzymatic domains likely involved in the activation of cysteine.[2][5]

Ferric-Anguibactin Transport

Once secreted, this compound scavenges ferric iron from the host environment, forming a stable ferric-anguibactin complex. This complex is then recognized and transported into the bacterial cell through a specific, high-affinity transport system. This transport process is critical for the bacterium to benefit from the iron it has chelated.

The transport of ferric-anguibactin across the outer membrane is mediated by the TonB-dependent outer membrane receptor, FatA.[1][6] The expression of fatA is induced under iron-limiting conditions. The transport across the outer membrane is an energy-dependent process that relies on the TonB2 system.[2]

Following its translocation into the periplasm, the ferric-anguibactin complex is captured by the periplasmic binding protein, FatB. It is then transported across the cytoplasmic membrane by an ATP-binding cassette (ABC) transporter composed of the permeases FatC and FatD, and the ATPase FatE.[2][6]

Quantitative Data

The efficiency of a siderophore system is determined by several key quantitative parameters, including its affinity for iron, its production levels, and its overall contribution to the fitness and virulence of the bacterium.

Table 1: Physicochemical and Functional Properties of this compound

| Parameter | Value/Observation | Reference |

| Molecular Mass | m/z 348 (neutral) | --INVALID-LINK-- |

| Fe(III) Binding Stoichiometry | 2:1 (this compound:Fe³⁺) | --INVALID-LINK-- |

| Iron Binding Constant (pM value) | Not yet determined for this compound. For comparison, the tris-catecholate siderophore enterobactin has a pM of 35.5, indicating extremely high affinity for iron. | |

| Regulation of Biosynthesis | Repressed by high iron concentrations via the Fur protein. Positively regulated by the AngR protein. | --INVALID-LINK-- |

Table 2: Contribution of Siderophore Systems to Vibrio Virulence

| Organism & Strain | Siderophore System Investigated | Host | Change in LD₅₀ (Mutant vs. Wild-Type) | Reference |

| Vibrio anguillarum M3 | EmpA (metalloprotease, virulence factor) | Turbot (Scophthalmus maximus) | 38-fold increase | --INVALID-LINK-- |

| Vibrio anguillarum RV22 | Piscibactin | Turbot (Scophthalmus maximus) | Significant attenuation of virulence (qualitative) | --INVALID-LINK-- |

Experimental Protocols

Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal method for detecting siderophores. It relies on the principle that siderophores will remove iron from the blue-colored iron-CAS-HDTMA complex, resulting in a color change to orange or yellow.

Materials:

-

Chrome Azurol S (CAS)

-

Hexadecyltrimethylammonium bromide (HDTMA)

-

Ferric chloride (FeCl₃·6H₂O)

-

PIPES buffer

-

Minimal media (e.g., M9 salts)

-

Casamino acids

-

Glucose

-

Bacto agar

Protocol:

-

Prepare Blue Dye Solution:

-

Dissolve 60.5 mg of CAS in 50 ml of deionized water.

-

Dissolve 72.9 mg of HDTMA in 40 ml of deionized water.

-

Prepare a 1 mM FeCl₃ solution in 10 mM HCl.

-

Slowly mix the CAS solution with the HDTMA solution.

-

While stirring, slowly add 10 ml of the 1 mM FeCl₃ solution. The solution should turn dark blue.

-

Autoclave the blue dye solution and store it in the dark.

-

-

Prepare CAS Agar Plates:

-

Prepare 900 ml of your desired minimal agar medium and autoclave.

-

Cool the agar to 50°C.

-

Aseptically add 100 ml of the sterile blue dye solution to the molten agar and mix gently to avoid bubbles.

-

Pour the plates and allow them to solidify.

-

-

Inoculation and Incubation:

-

Spot-inoculate the bacterial strains to be tested onto the CAS agar plates.

-

Incubate the plates at the appropriate temperature for the bacterium (e.g., 25-30°C for V. anguillarum).

-

Observe the plates for the formation of orange or yellow halos around the colonies, which indicates siderophore production.

-

Purification of this compound

This protocol is adapted from Actis et al. (1986).

Materials:

-

XAD-7 resin

-

Sephadex LH-20 column

-

Methanol

-

Culture of V. anguillarum grown in iron-deficient medium (e.g., M9 minimal medium with an iron chelator like EDDA).

Protocol:

-

Culture Growth and Supernatant Collection:

-

Grow V. anguillarum in a large volume of iron-deficient minimal medium for 48-72 hours.

-

Centrifuge the culture to pellet the cells and collect the cell-free supernatant.

-

-

Adsorption to XAD-7 Resin:

-

Pass the supernatant through a column packed with XAD-7 resin. This compound will bind to the resin.

-

Wash the column with deionized water to remove unbound components.

-

Elute the bound this compound with methanol.

-

-

Gel Filtration Chromatography:

-

Concentrate the methanol eluate by rotary evaporation.

-

Apply the concentrated sample to a Sephadex LH-20 column equilibrated with methanol.

-

Elute the column with methanol and collect fractions.

-

-

Assay and Pooling:

-

Assay the collected fractions for siderophore activity using the CAS assay or a bioassay with a siderophore-deficient mutant strain.

-

Pool the active fractions and concentrate to obtain purified this compound.

-

Conclusion and Future Directions

The this compound siderophore system is a sophisticated and highly efficient iron acquisition mechanism that is inextricably linked to the virulence of Vibrio anguillarum. Its plasmid-encoded nature and critical role in pathogenicity make it an attractive target for the development of novel therapeutic interventions. Strategies could include the design of "Trojan horse" antibiotics that are conjugated to this compound to facilitate their entry into the bacterial cell, or the development of inhibitors that block this compound biosynthesis or transport. Furthermore, a deeper understanding of the regulation of the this compound system could reveal new avenues for disrupting the bacterium's ability to thrive within its host. For drug development professionals, the unique chemical structure of this compound and its specific transport machinery offer a blueprint for designing highly selective antibacterial agents that could combat the growing threat of antibiotic resistance in aquaculture and beyond.

References

- 1. The this compound biosynthesis and transport genes are encoded in the chromosome of Vibrio harveyi: a possible evolutionary origin for the pJM1 plasmid–encoded system of Vibrio anguillarum? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasmid- and chromosome-encoded siderophore this compound systems found in marine vibrios: biosynthesis, transport and evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The this compound biosynthesis and transport genes are encoded in the chromosome of Vibrio harveyi: a possible evolutionary origin for the pJM1 plasmid-encoded system of Vibrio anguillarum? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasmid- and Chromosome-Encoded Redundant and Specific Functions Are Involved in Biosynthesis of the Siderophore this compound in Vibrio anguillarum 775: a Case of Chance and Necessity? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The AngR protein and the siderophore this compound positively regulate the expression of iron-transport genes in Vibrio anguillarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Mechanism of Iron Transport Systems in Vibrio - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

Anguibactin: A Technical Guide to its Discovery, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anguibactin is a potent siderophore produced by the marine pathogen Vibrio anguillarum, a key virulence factor responsible for vibriosis in fish.[1] Its unique chemical structure, combining both catecholate and hydroxamate functional groups, and its plasmid-encoded biosynthesis make it a significant subject of study in microbial pathogenesis and a potential target for novel therapeutic strategies.[1][2] This technical guide provides a comprehensive overview of the discovery and history of this compound isolation, its physicochemical properties, detailed experimental protocols for its purification, and an in-depth look at its biosynthesis and regulatory pathways.

Discovery and Initial Characterization

This compound was first identified as a crucial component of a plasmid-mediated iron-sequestering system in Vibrio anguillarum 775.[3][4] The virulence of this strain was found to be conferred by a 65-kilobase plasmid, pJM1, which enables the bacterium to thrive in iron-limited environments, such as the host's body fluids.[4][5] The initial isolation of this compound from the supernatants of iron-deficient cultures of V. anguillarum 775(pJM1) was a critical step in understanding its role in bacterial virulence.[3][6]

Early characterization revealed this compound to be a novel siderophore.[3][6] Unlike many known siderophores, it demonstrated a unique cross-feeding pattern in bioassays with a siderophore-deficient mutant of V. anguillarum.[3][6] Spectroscopic analysis indicated the presence of a phenolic moiety, and colorimetric reactions suggested it behaved like a catechol.[3][6] Further analysis confirmed the presence of a catechol group, a secondary amide function, and a third iron-ligating group, while showing no free carboxylic or hydroxamic acid groups.[3][6]

Physicochemical Properties of this compound

The structural elucidation of this compound revealed a unique molecule, ω-N-hydroxy-ω-N-[[2′-(2″,3″-dihydroxyphenyl)thiazolin-4′-yl]carboxy] histamine.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆N₄O₄S | [7] |

| Molecular Weight | 348.4 g/mol | [6][7] |

| Mass Spectrometry (m/z) | 348 | [3][6] |

| Elemental Composition | C, H, N (4 atoms), O (4 atoms), S (1 atom) | [3][6] |

| UV-Vis Absorbance (Ferric Complex) | New absorption band at 510 nm | [3][6] |

| Fluorescence | Blue fluorescence | [3][6] |

| Resonance Raman Spectrum (cm⁻¹) | 1,367, 1,447, 1,469, 1,538 | [3][6] |

| Iron Binding | Forms a 1:1 complex with ferric iron (Fe³⁺) | [3][6][8] |

Isolation and Purification of this compound: Experimental Protocol

The following protocol for the isolation and purification of this compound is based on the methodologies described in the initial discovery papers.[3][4][6]

3.1. Bacterial Culture and Siderophore Production

-

Strain: Vibrio anguillarum 775 carrying the pJM1 virulence plasmid.[4]

-

Medium: M9 minimal medium supplemented with 100 µM nitrilotriacetic acid (a non-assimilable iron chelator) to create iron-limiting conditions.[4] To prevent metal contamination, the medium salts should be passed through a Chelex 100 column.[4]

-

Incubation: Grow cells for 48 hours.[4]

-

Harvesting: Separate bacterial cells from the culture medium by centrifugation at 7,000 x g.[4]

-

Supernatant Storage: Store the culture supernatants at -20°C.[4]

3.2. Purification

-

Adsorption Chromatography:

-

Elution and Concentration:

-

Elute the bound this compound from the XAD-7 resin.

-

Concentrate the eluate containing this compound.

-

-

Gel Filtration Chromatography:

-

Final Processing and Storage:

3.3. Purity Assessment

-

Assess the purity of the isolated this compound using reverse-phase thin-layer chromatography (TLC) on C-18 plates, developed with a methanol-water (20:15) mixture.[4]

-

Visualize the chromatogram under shortwave UV light (absorption) and long-wave UV light (blue fluorescence), or by exposure to iodine vapor.[4]

Caption: Workflow for the isolation and purification of this compound.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process primarily encoded by genes located on the pJM1 plasmid.[1] It involves a non-ribosomal peptide synthetase (NRPS) assembly line.[1][9]

4.1. Key Biosynthetic Genes

The major genes involved in this compound biosynthesis are located on the pJM1 plasmid and include angR, angM, angN, angB, angG, and angE.[1] Some genes essential for the synthesis of precursors, such as 2,3-dihydroxybenzoic acid (DHBA), can also be found on the chromosome.[10]

-

AngR: Possesses an adenylation (A) domain essential for the activation of cysteine.[1] It also acts as a positive regulator for the transcription of other biosynthetic and transport genes.[11]

-

AngB/G, AngE, AngM, AngN: These are non-ribosomal peptide synthases (NRPSs) that provide the domains for the step-by-step assembly of this compound.[1]

-

AngD: A 4'-phosphopantetheinyl transferase that activates the peptidyl carrier protein (PCP) and aryl carrier protein (ArCP) domains of AngM and AngB, respectively.[1]

References

- 1. Plasmid- and chromosome-encoded siderophore this compound systems found in marine vibrios: biosynthesis, transport and evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Characterization of this compound, a novel siderophore from Vibrio anguillarum 775(pJM1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Increased production of the siderophore this compound mediated by pJM1-like plasmids in Vibrio anguillarum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of this compound, a novel siderophore from Vibrio anguillarum 775(pJM1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C15H16N4O4S | CID 135565925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The AngR protein and the siderophore this compound positively regulate the expression of iron-transport genes in Vibrio anguillarum - PubMed [pubmed.ncbi.nlm.nih.gov]

Anguibactin Gene Cluster: A Deep Dive into Organization and Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The anguibactin siderophore system is a key virulence factor for the fish pathogen Vibrio anguillarum, enabling it to scavenge iron in the competitive host environment. The genetic determinants for this system are primarily located on the pJM1 virulence plasmid, a 65,009-base pair extrachromosomal element.[1][2][3] This guide provides a detailed examination of the this compound gene cluster's organization, the intricate regulation of its expression, and the experimental protocols used to elucidate its function.

Organization of the this compound Gene Cluster

The genes responsible for this compound biosynthesis and transport are organized into distinct clusters on the pJM1 plasmid. A significant portion of these genes, approximately 32%, are related to iron metabolic functions.[1][2]

The Iron Transport and Biosynthesis Operon (ITBO)

A major organizational feature of the this compound system is the Iron Transport and Biosynthesis Operon (ITBO). This polycistronic unit includes genes for both the transport of the ferric-anguibactin complex and key enzymatic steps in the siderophore's synthesis. The core of this operon is the fatDCBA-angRT gene cluster.[1][3][4]

-

fatA, fatB, fatC, fatD : These genes encode the transport machinery for the ferric-anguibactin complex. FatA is the outer membrane receptor, FatB is a periplasmic binding protein, and FatC and FatD are inner membrane proteins that likely form an ABC transporter.[1][4]

-

angR : This gene encodes a crucial protein that has a dual role in both the regulation of the ITBO and the biosynthesis of this compound itself.[3][4]

-

angT : The protein encoded by this gene is also involved in the biosynthesis of this compound.[1][4]

Additional Biosynthesis Genes

Beyond the ITBO, other genes essential for this compound biosynthesis are located elsewhere on the pJM1 plasmid and, in some cases, on the V. anguillarum chromosome.[3][5] These include genes responsible for the synthesis of the this compound precursor, 2,3-dihydroxybenzoic acid (DHBA).[3]

-

angB, angC, angE, angG : These plasmid-encoded genes are involved in the synthesis of DHBA.[3]

-

angM, angN : These genes encode non-ribosomal peptide synthetases (NRPSs) that are central to the assembly of the this compound molecule.[6]

-

Chromosomal homologs : Interestingly, functional homologs of some plasmid-encoded biosynthesis genes, such as angA, angC, and angE, have been identified on the chromosome of V. anguillarum.[3] This suggests a complex evolutionary history for the this compound system, with a potential origin from a chromosomal gene cluster, possibly from a related species like Vibrio harveyi.[7]

Data Presentation: this compound Gene and Protein Summary

The following table summarizes the key genes involved in the this compound system, their encoded proteins, and their respective sizes.

| Gene | Protein | Size (amino acids) | Molecular Weight (kDa) | Function |

| Transport | ||||

| fatA | Ferric-anguibactin receptor | 726 | 78.9 | Outer membrane receptor for ferric-anguibactin[8] |

| fatB | Ferric-anguibactin-binding protein | 322 | 35.6 | Periplasmic binding protein[9] |

| fatC | Inner membrane transport protein | - | - | Component of the inner membrane ABC transporter[1][4] |

| fatD | Inner membrane transport protein | - | - | Component of the inner membrane ABC transporter[1][4] |

| Biosynthesis & Regulation | ||||

| angR | This compound system regulator/synthetase | - | ~110 | Positive regulator and NRPS[4] |

| angT | This compound biosynthesis protein | - | - | Thioesterase activity in NRPS pathway |

| angB | Isochorismate lyase/Aryl carrier protein | - | - | DHBA biosynthesis[3] |

| angC | Isochorismate synthase | - | - | DHBA biosynthesis[3] |

| angE | 2,3-dihydroxybenzoate-AMP ligase | - | - | DHBA activation[3] |

| angG | Aryl carrier protein | - | - | This compound assembly |

| angM | Non-ribosomal peptide synthetase | - | 78 | This compound assembly[3] |

| angN | Non-ribosomal peptide synthetase | - | 108 | This compound assembly[3] |

Regulation of the this compound Gene Cluster

The expression of the this compound gene cluster is tightly controlled to ensure its production only under iron-limiting conditions, a hallmark of the host environment. This regulation occurs at the transcriptional level and involves a network of repressors and activators.

Negative Regulation by Fur

Under iron-replete conditions, the global ferric uptake regulator (Fur) protein binds to specific sequences, known as Fur boxes, in the promoter regions of iron-regulated genes, including the ITBO. This binding represses transcription, effectively shutting down the production of this compound and its transport system when iron is readily available.[3]

Positive Regulation by AngR

When iron levels are low, the Fur-mediated repression is lifted. This allows for the transcription of the angR gene. The AngR protein then acts as a positive regulator, enhancing the transcription of the fatA and fatB iron-transport genes.[10] This creates a positive feedback loop, as increased transport capacity would be beneficial when the siderophore is being produced.

Autoregulation by this compound

Interestingly, the siderophore this compound itself appears to play a role in the regulation of its own transport system. Evidence suggests that this compound can enhance the transcription of the fatA and fatB genes independently of AngR.[10] Full expression of the iron-transport genes is achieved when both AngR and this compound are present.[10]

The Role of the Trans-Acting Factor (TAF) Region

A region on the pJM1 plasmid, known as the trans-acting factor (TAF) region, is also involved in the regulation of the this compound system. Products from this region have been shown to be necessary for the maximal expression of the this compound biosynthesis and transport genes.[11]

Visualization of Regulatory Pathways

Caption: Regulatory network of the this compound gene cluster.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the this compound gene cluster.

Siderophore Production Bioassay (CAS Assay)

This assay is used to detect the production of siderophores, which are iron-chelating compounds.

Principle: The Chrome Azurol S (CAS) assay is a colorimetric method. The CAS dye forms a stable blue-colored complex with iron. When a siderophore is present, it will chelate the iron from the CAS-iron complex, causing a color change from blue to orange/yellow.

Materials:

-

CAS agar plates (recipe below)

-

Bacterial cultures to be tested

-

Sterile toothpicks or inoculation loops

CAS Agar Preparation:

-

Solution 1 (Iron-CAS indicator): Dissolve 60.5 mg of CAS in 50 ml of ddH₂O. Add 10 ml of an iron(III) solution (1 mM FeCl₃·6H₂O, 10 mM HCl). While stirring, slowly add 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) dissolved in 40 ml of ddH₂O. Autoclave and cool to 50°C.

-

Basal Medium: Prepare a suitable growth medium for Vibrio anguillarum (e.g., M9 minimal medium) and solidify with 1.5% agar. Autoclave and cool to 50°C.

-

Mixing: Aseptically mix the iron-CAS indicator solution with the basal medium at a 1:9 ratio. Pour into sterile Petri dishes.

Procedure:

-

Grow the Vibrio anguillarum strains of interest overnight in an iron-deficient medium.

-

Spot a small amount of the bacterial culture onto the surface of a CAS agar plate.

-

Incubate the plates at the optimal growth temperature for V. anguillarum (e.g., 25°C) for 24-48 hours.

-

Observe the plates for the formation of an orange or yellow halo around the bacterial growth, indicating siderophore production.

Northern Blot Analysis for Gene Expression

This technique is used to detect and quantify specific RNA transcripts, providing a measure of gene expression.

Principle: RNA is separated by size via gel electrophoresis, transferred to a membrane, and then hybridized with a labeled probe specific to the gene of interest.

Materials:

-

Total RNA extracted from V. anguillarum grown under different iron conditions

-

Denaturing agarose gel (with formaldehyde)

-

MOPS running buffer

-

Nylon membrane

-

UV crosslinker

-

Hybridization buffer

-

Labeled DNA or RNA probe for the target gene (e.g., fatA)

-

Washing buffers (low and high stringency)

-

Detection system (e.g., autoradiography film for radioactive probes, or a chemiluminescent detector for non-radioactive probes)

Procedure:

-

RNA Electrophoresis: Separate 10-20 µg of total RNA on a denaturing formaldehyde-agarose gel.

-

Transfer: Transfer the separated RNA from the gel to a nylon membrane via capillary action or electroblotting.

-

Crosslinking: Fix the RNA to the membrane using a UV crosslinker.

-

Prehybridization: Block the membrane with a prehybridization solution to prevent non-specific probe binding.

-

Hybridization: Incubate the membrane with the labeled probe in hybridization buffer overnight at the appropriate temperature.

-

Washing: Wash the membrane with low and high stringency buffers to remove unbound probe.

-

Detection: Detect the hybridized probe using the appropriate method. The intensity of the resulting band corresponds to the amount of the specific RNA transcript.

Site-Directed Mutagenesis of angR

This method is used to introduce specific mutations into a gene to study its function.

Principle: A plasmid containing the gene of interest is used as a template for PCR with primers that contain the desired mutation. The parental, non-mutated plasmid is then digested, and the mutated plasmid is transformed into a host bacterium.

Materials:

-

Plasmid DNA containing the angR gene

-

Mutagenic primers (complementary to each other and containing the desired mutation)

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar plates with appropriate antibiotic selection

Procedure:

-

PCR: Perform PCR using the plasmid DNA as a template and the mutagenic primers. The polymerase will extend the primers, creating a new plasmid containing the mutation.

-

DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated DNA. Since the template plasmid was isolated from a methylation-proficient E. coli strain, it will be digested, while the newly synthesized, unmethylated plasmid will remain intact.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Selection and Sequencing: Plate the transformed cells on selective media. Isolate plasmid DNA from the resulting colonies and sequence the angR gene to confirm the presence of the desired mutation.

Visualization of Experimental Workflows

Caption: Workflow for the siderophore production bioassay (CAS Assay).

Caption: Workflow for Northern blot analysis.

Caption: Workflow for site-directed mutagenesis.

Conclusion

The this compound gene cluster of Vibrio anguillarum represents a sophisticated and tightly regulated system for iron acquisition, crucial for the bacterium's pathogenicity. Its organization into operons and the multi-layered regulatory network involving both protein factors and the siderophore itself highlight the elegant molecular mechanisms that have evolved to ensure survival in the iron-limited environment of a host. The experimental protocols detailed in this guide provide the foundation for further research into this fascinating system, which may lead to the development of novel strategies to combat vibriosis in aquaculture and provide broader insights into bacterial virulence.

References

- 1. Complete Sequence of Virulence Plasmid pJM1 from the Marine Fish Pathogen Vibrio anguillarum Strain 775 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Complete sequence of virulence plasmid pJM1 from the marine fish pathogen Vibrio anguillarum strain 775 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasmid- and chromosome-encoded siderophore this compound systems found in marine vibrios: biosynthesis, transport and evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of the pJM1 plasmid-encoded transport proteins FatB, C and D in ferric this compound uptake in the fish pathogen Vibrio anguillarum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The this compound biosynthesis and transport genes are encoded in the chromosome of Vibrio harveyi: a possible evolutionary origin for the pJM1 plasmid–encoded system of Vibrio anguillarum? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. uniprot.org [uniprot.org]

- 10. researchgate.net [researchgate.net]

- 11. Increased production of the siderophore this compound mediated by pJM1-like plasmids in Vibrio anguillarum - PMC [pmc.ncbi.nlm.nih.gov]

The Anguibactin Iron Scavenging System: A Technical Guide to its Core Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of iron acquisition by anguibactin, a key virulence factor in the pathogenic marine bacterium Vibrio anguillarum. Understanding this high-affinity iron uptake system is critical for developing novel therapeutic strategies against vibriosis, a lethal hemorrhagic septicemia in fish and other aquatic animals. This document details the biosynthesis of the siderophore, the intricate transport machinery for the ferric-anguibactin complex, and the sophisticated regulatory network that governs its expression.

This compound Biosynthesis: A Hybrid NRPS Assembly Line

This compound is a unique siderophore containing both catecholate and hydroxamate functional groups, which endows it with a high affinity for ferric iron (Fe³⁺)[1][2][3][4]. Its synthesis is a complex process involving a series of enzymes encoded by genes located on both the pJM1 virulence plasmid and the bacterial chromosome. The core of the biosynthesis pathway relies on a non-ribosomal peptide synthetase (NRPS) assembly line.[5]

The key steps and enzymes involved are:

-

Precursor Synthesis (DHBA): The pathway begins with the synthesis of the catechol precursor, 2,3-dihydroxybenzoic acid (DHBA). This involves the enzymes AngC (putative isochorismate synthase) and AngB/G (isochorismate lyase).[1]

-

NRPS-mediated Assembly: The assembly of the this compound molecule is carried out by a series of NRPS enzymes, including AngM, AngN, and the bifunctional AngR protein. These enzymes possess distinct domains (Adenylation, Thiolation/Peptidyl Carrier Protein, Condensation, Cyclization) that activate, modify, and link the precursor molecules (DHBA, L-cysteine, and ω-N-hydroxy-histamine).[5]

-

Key Enzymes:

-

AngB/G: Possesses isochorismate lyase activity.[1]

-

AngE: A 2,3-dihydroxybenzoate-AMP ligase that activates DHBA.[1]

-

AngR: A crucial large protein that not only acts as a key NRPS enzyme but also functions as a positive transcriptional regulator of the system.[5][6][7][8]

-

Vab Genes: Some biosynthesis genes, termed vab, are located on the chromosome and are homologous to genes found in the vanchrobactin synthesis pathway, suggesting an evolutionary link.[1]

-

Ferric-Anguibactin Transport: A Multi-Component System

Once secreted, this compound chelates environmental Fe³⁺ to form the ferric-anguibactin complex. This complex is then recognized and transported back into the bacterial cell through a dedicated, high-affinity transport system encoded primarily by the fat genes within the iron transport and biosynthesis operon (ITBO).[1][9] This process is vital for bacterial survival in iron-limited environments, such as host tissues.[10]

The transport occurs in two main stages:

-

Outer Membrane Translocation: The ferric-anguibactin complex is first recognized by the specific outer membrane receptor FatA .[1][10][11][12] The transport across the outer membrane is an energy-dependent process that relies on the TonB2-ExbB-ExbD system, which transduces the proton motive force of the inner membrane to the outer membrane receptor.[1][13]

-

Periplasmic and Inner Membrane Transport: Once in the periplasm, the complex is captured by the periplasmic binding lipoprotein, FatB .[1][9][11][14] FatB shuttles the complex to an inner membrane ATP-binding cassette (ABC) transporter. This transporter consists of two permease proteins, FatC and FatD , and an ATPase, FatE , which energizes the transport into the cytoplasm.[1][9][11][15] A homologous chromosomal ATPase, FvtE, can also contribute to this process.[16]

Regulation of the this compound System

The expression of the this compound biosynthesis and transport genes is tightly regulated to ensure iron homeostasis and prevent toxicity from iron overload. The regulation occurs primarily at the transcriptional level and involves a dual-control mechanism.

-

Negative Regulation by Fur: Under iron-replete conditions, the global Ferric Uptake Regulator (Fur ) protein binds to Fe²⁺ as a cofactor. The Fur-Fe²⁺ complex then binds to specific DNA sequences (Fur boxes) in the promoter region of the iron transport and biosynthesis operon (ITBO), repressing its transcription.[1][6][7]

-

Positive Regulation by AngR: Under iron-limiting conditions, the repression by Fur is lifted. Full activation of the operon requires the AngR protein.[6][7][17] AngR is a unique bifunctional protein that, in addition to its enzymatic role in this compound synthesis, acts as a positive transcriptional regulator, enhancing the expression of the fat transport genes.[6][8][18] The expression of angR itself is also repressed by Fur under high-iron conditions.[6][17]

-

Siderophore-mediated Induction: There is evidence that this compound itself can enhance the transcription of the fatA and fatB transport genes, suggesting a positive feedback loop where the presence of the siderophore signals a need for its uptake machinery.[6]

Quantitative Data

Precise quantitative data for the this compound system, such as binding affinities and transport rates, are not extensively reported in the literature. However, data from closely related and functionally analogous siderophore systems can provide valuable context and estimates.

| Parameter | System | Value | Reference / Note |

| Binding Affinity (Kd) | Acinetobactin-Fe³⁺ complex to periplasmic binding protein BauB | ~160 ± 80 nM | [19] (Acinetobactin is structurally and functionally similar to this compound) |

| Binding Affinity (Kd) | Apo-acinetobactin to periplasmic binding protein BauB | ~300 ± 100 nM | [19] (Illustrates high affinity for both iron-loaded and iron-free siderophore) |

| Binding Affinity (Kd) | Ferric enterobactin to outer membrane receptor FepA (E. coli) | < 50 nM | [20] (Represents a typical high-affinity siderophore-receptor interaction) |

| Transport Rate | Ferric enterobactin via FepA (E. coli) | ~100 pmol / min / 10⁹ cells | [20] (Provides a benchmark for TonB-dependent siderophore uptake rates) |

| Growth Limitation | Iron chelator (2,2'-dipyridine) concentration inhibiting V. anguillarum growth | > 50 µM | [21] (Indicates the concentration at which the iron acquisition system becomes essential) |

Experimental Protocols

Protocol 1: Siderophore Production Detection (Chrome Azurol S Agar Assay)

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores. Siderophores remove iron from the blue CAS-iron-HDTMA complex, causing a color change to orange/yellow.[22][23][24]

A. Materials & Reagents

-

CAS Stock Solution (100 mL):

-

Solution 1: 60.5 mg CAS dissolved in 50 mL ddH₂O.

-

Solution 2: 2.7 mg FeCl₃·6H₂O dissolved in 10 mL of 10 mM HCl.

-

Solution 3: 72.9 mg hexadecyltrimethylammonium bromide (HDTMA) dissolved in 40 mL ddH₂O.

-

-

Growth Medium: A suitable iron-limited agar medium (e.g., M9 minimal media). All glassware must be acid-washed to remove trace iron.

-

Bacterial cultures of V. anguillarum.

B. Procedure

-

Prepare CAS Dye Solution: Slowly mix Solution 1 and Solution 2. While stirring, slowly add Solution 3. The solution will turn dark blue. Autoclave and store protected from light.

-

Prepare CAS Agar Plates: Autoclave the desired growth medium (e.g., 900 mL of M9 agar). Allow it to cool to approximately 50°C in a water bath.

-

Mix Solutions: Aseptically add 100 mL of the sterile CAS dye solution to the 900 mL of molten agar. Mix gently to avoid bubbles but ensure homogeneity.

-

Pour Plates: Pour the blue CAS agar into sterile petri dishes and allow them to solidify.

-

Inoculation: Spot 5-10 µL of an overnight culture of the test V. anguillarum strain onto the center of the CAS agar plate.

-

Incubation: Incubate the plates at the optimal growth temperature for V. anguillarum (e.g., 25-28°C) for 24-72 hours.

-

Data Analysis: Observe the plates for the formation of a colored halo around the bacterial growth. A yellow, orange, or purple halo against the blue background indicates siderophore production. The siderophore production can be semi-quantified by calculating the Siderophore Index: (Halo diameter - Colony diameter) / Colony diameter.

Protocol 2: Ferric-Anguibactin Uptake Assay

This protocol measures the ability of bacterial cells to transport iron chelated by this compound, typically using radioactive iron (⁵⁵Fe³⁺) for sensitive detection.[9][25][26]

A. Materials & Reagents

-

Vibrio anguillarum strain to be tested.

-

Iron-limited growth medium (e.g., M9 minimal medium supplemented with 50 µM 2,2'-dipyridine).[21]

-

Purified this compound siderophore.

-

Radioactive ⁵⁵FeCl₃ solution.

-

Uptake Buffer: e.g., 0.2 M MOPS, 2% (w/v) glycerol, pH 6.8.

-

Wash Buffer: e.g., sterile saline or PBS.

-

Scintillation vials and scintillation fluid.

-

Filtration apparatus with 0.45 µm nitrocellulose filters.

B. Procedure

-

Prepare Cells: Grow V. anguillarum overnight in iron-replete medium. Subculture into iron-limited medium to induce the expression of the this compound system and grow to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

-

Harvest and Resuspend: Harvest cells by centrifugation (e.g., 5000 x g, 10 min, 4°C). Wash the pellet twice with cold wash buffer. Resuspend the cells in Uptake Buffer to a standardized optical density (e.g., OD₅₄₀ of 0.4).

-

Prepare ⁵⁵Fe-Anguibactin: Prepare the ferric-anguibactin complex by mixing a molar excess of purified this compound with ⁵⁵FeCl₃ in a small volume and incubating for 15-30 minutes at room temperature.

-

Initiate Uptake: Place the cell suspension in a flask and pre-incubate at the desired temperature (e.g., 26°C) with shaking for 5-10 minutes to equilibrate. To start the assay, add the pre-formed ⁵⁵Fe-anguibactin complex to the cell suspension (time zero).

-

Time Course Sampling: At various time points (e.g., 0, 2, 5, 10, 15, 20 minutes), withdraw a defined volume of the cell suspension (e.g., 500 µL).

-

Stop Uptake and Wash: Immediately filter the sample through a 0.45 µm nitrocellulose filter under vacuum. Rapidly wash the filter with two aliquots of cold wash buffer to remove non-internalized ⁵⁵Fe-anguibactin.

-

Quantify Radioactivity: Place the filter into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter (counts per minute, CPM).

-

Data Analysis: Plot the CPM values against time. The rate of uptake can be calculated from the initial linear portion of the curve and normalized to cell number or protein concentration. As a negative control, perform the assay at 4°C or in the presence of an energy poison like 2,4-dinitrophenol (DNP) to demonstrate that uptake is an active, energy-dependent process.[25]

References

- 1. Plasmid- and chromosome-encoded siderophore this compound systems found in marine vibrios: biosynthesis, transport and evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of this compound, a novel siderophore from Vibrio anguillarum 775(pJM1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of this compound, a novel siderophore from Vibrio anguillarum 775(pJM1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The AngR protein and the siderophore this compound positively regulate the expression of iron-transport genes in Vibrio anguillarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the angR Gene of Vibrio anguillarum: Essential Role in Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Role of the pJM1 plasmid-encoded transport proteins FatB, C and D in ferric this compound uptake in the fish pathogen Vibrio anguillarum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The this compound biosynthesis and transport genes are encoded in the chromosome of Vibrio harveyi: a possible evolutionary origin for the pJM1 plasmid–encoded system of Vibrio anguillarum? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of the pJM1 plasmid-encoded transport proteins FatB, C and D in ferric this compound uptake in the fish pathogen Vibrio anguillarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. Molecular Mechanism of Iron Transport Systems in Vibrio - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 14. uniprot.org [uniprot.org]

- 15. Molecular characterization of the iron transport system mediated by the pJM1 plasmid in Vibrio anguillarum 775 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Two ABC transporter systems participate in siderophore transport in the marine pathogen Vibrio anguillarum 775(pJM1) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A regulatory gene, angR, of the iron uptake system of Vibrio anguillarum: similarity with phage P22 cro and regulation by iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. experts.arizona.edu [experts.arizona.edu]

- 19. Crystal Structure of the Siderophore Binding Protein BauB Bound to an Unusual 2:1 Complex Between Acinetobactin and Ferric Iron - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Selectivity of Ferric Enterobactin Binding and Cooperativity of Transport in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Characterization of the ferric uptake regulator VaFur regulon and its role in Vibrio anguillarum pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Siderophore Detection assay [protocols.io]

- 23. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]

- 24. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. Iron-uptake systems of Vibrio anguillarum - Enlighten Theses [theses.gla.ac.uk]

Plasmid-encoded anguibactin synthesis vs chromosomal

An In-depth Technical Guide to Plasmid-Encoded versus Chromosomal Anguibactin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a potent siderophore, is a critical virulence factor for the marine pathogen Vibrio anguillarum, the causative agent of vibriosis in fish and other aquatic animals. This bacterium employs a sophisticated iron acquisition strategy that involves both plasmid-borne and chromosomal genes for the biosynthesis of this compound. This guide provides a detailed examination of the genetic organization, functional redundancy, and regulatory networks governing these two systems. We present a comparative analysis of the plasmid-encoded (pJM1-type) and chromosomal this compound synthesis pathways, summarize key quantitative and functional data, and provide detailed experimental protocols for their study. This document is intended to serve as a comprehensive resource for researchers investigating bacterial virulence, iron metabolism, and novel antimicrobial drug targets.

Genetic Organization: A Tale of Two Loci

The genetic architecture for this compound synthesis in Vibrio anguillarum is a fascinating example of genetic redundancy and specialization, distributed between the large virulence plasmid pJM1 and the bacterial chromosome.[1][2]

-

The pJM1 Virulence Plasmid: Many highly virulent serotype O1 strains of V. anguillarum harbor the 65-kb pJM1 plasmid.[1][3] This plasmid contains the majority of the genes required for both the synthesis of this compound and the transport of the ferric-anguibactin complex back into the cell.[2] Key biosynthetic genes on the pJM1 plasmid include angC (putative isochorismate synthase), angE (2,3-dihydroxybenzoate-AMP ligase), and a non-functional angA homologue which contains a frameshift mutation.[4][5] The plasmid also encodes the crucial ferric-anguibactin transport system, including the outer membrane receptor fatA and the ABC transporter components fatB, fatC, and fatD.[1][6]

-

The Chromosomal Locus: V. anguillarum also possesses a chromosomal gene cluster with significant homology to the plasmid-borne genes.[4][5] This locus contains functional homologues, designated angCch and angEch, which are redundant with their plasmid counterparts.[4] Crucially, the chromosome carries a complete and functional angAch gene, which is essential for this compound production in strains carrying the pJM1 plasmid due to the aforementioned frameshift in the plasmid's angAp.[5] The presence of these chromosomal genes suggests a complex evolutionary history, possibly originating from a chromosomally-encoded siderophore system like vanchrobactin, which is found in plasmid-less V. anguillarum strains.[1][7]

Quantitative and Functional Comparison

The interplay between the plasmid and chromosomal systems is characterized by both redundancy and essentiality. While some functions are duplicated, others are exclusively provided by one of the genetic elements, creating a robust system for iron acquisition.

| Feature | Plasmid-Encoded System (pJM1) | Chromosomal System | Reference(s) |

| Location | 65-kb pJM1 virulence plasmid | Bacterial Chromosome | [1][3] |

| Key Biosynthesis Genes | angCp, angEp, angAp (non-functional), angM, angN, angR, angT | angCch, angEch, angAch (essential) | [4][5][6] |

| Functional Role of angC & angE | Functional and involved in DHBA precursor synthesis. | Functional and redundant with plasmid homologues. A double knockout of both plasmid and chromosomal genes is required to abolish this compound synthesis. | [4][5] |

| Functional Role of angA | Non-functional due to a frameshift mutation. | Essential for this compound biosynthesis. A knockout of angAch abolishes siderophore production. | [5] |

| Ferric-Anguibactin Transport System | Encodes the complete transport machinery: fatA (outer membrane receptor), fatB (periplasmic binding protein), fatC/D (inner membrane permeases). | Does not encode the primary this compound-specific transport system. However, some chromosomal ABC transporters (fvt series) may play an ancillary role. | [1][3][8] |

| Regulation | The angR gene on pJM1 is a key positive regulator. The system is repressed by the Ferric Uptake Regulator (Fur) protein under iron-replete conditions. | Expression is also regulated by iron levels via the global Fur regulator. | [1][9] |

| Virulence Contribution | Essential for high virulence, as it encodes the complete iron transport system and key biosynthetic components. | Contributes essential biosynthetic functions (angAch) and provides functional redundancy (angCch, angEch), thereby supporting the overall virulence. | [4][10] |

Signaling Pathways and Molecular Mechanisms

The synthesis and transport of this compound involve a series of coordinated enzymatic reactions and transport events, tightly regulated by iron availability.

This compound Biosynthesis Pathway

This compound is a mixed-type siderophore containing both catecholate and hydroxamate moieties, synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. The process begins with the synthesis of the catechol precursor 2,3-dihydroxybenzoic acid (DHBA).

Caption: this compound biosynthesis pathway showing key enzymes and precursors.

Ferric-Anguibactin Transport Pathway

Once this compound chelates ferric iron (Fe³⁺) in the extracellular environment, the resulting complex is transported into the bacterial cytoplasm through a multi-component system primarily encoded by the pJM1 plasmid.[11][12] This process is energized by the TonB-ExbB-ExbD complex.[1]

Caption: Transport of the Ferric-Anguibactin complex across the cell envelope.

Regulatory Network

The expression of this compound synthesis and transport genes is tightly controlled by iron availability, primarily through the Ferric Uptake Regulator (Fur). Under iron-rich conditions, Fur binds to specific DNA sequences (Fur boxes) in the promoter regions of target genes, repressing their transcription.[5] Under iron-limiting conditions, Fur repression is lifted. Additionally, the plasmid-encoded protein AngR acts as a positive transcriptional activator, enhancing the expression of the iron transport and biosynthesis operon.[1][13] The small RNA RyhB has also been implicated in promoting the expression of some this compound-related genes.[9]

Caption: Simplified regulatory network for the this compound system.

Detailed Experimental Protocols

Investigating the distinct roles of plasmid and chromosomal genes requires precise genetic manipulation and sensitive detection assays.

Protocol: Construction of Gene Deletion Mutants

This protocol describes the generation of single and double gene knockouts in V. anguillarum using homologous recombination, a technique often referred to as recombineering.[14]

Objective: To create targeted, in-frame deletions of genes such as angEp and angEch to study their function.

Materials:

-

V. anguillarum 775 wild-type strain.

-

Suicide vector (e.g., pDM4, a CmR vector containing the sacB gene for counter-selection).

-

E. coli donor strain for conjugation (e.g., SM10 λpir).

-

Primers to amplify flanking regions of the target gene.

-

Restriction enzymes, T4 DNA ligase.

-

LB agar plates with appropriate antibiotics (e.g., Chloramphenicol) and 5% sucrose for counter-selection.

Methodology:

-

Constructing the Deletion Vector:

-

Using PCR, amplify ~500 bp regions immediately upstream ("Up") and downstream ("Down") of the target gene from V. anguillarum genomic DNA.

-

Design primers with unique restriction sites.

-

Digest the "Up" and "Down" PCR products and the suicide vector with the corresponding restriction enzymes.

-

Ligate the "Up" and "Down" fragments into the digested suicide vector. This creates a plasmid carrying the flanking regions of the target gene but not the gene itself.

-

Transform the ligation product into an E. coli donor strain.

-

-

Conjugation:

-

Mate the E. coli donor strain carrying the deletion vector with the recipient V. anguillarum strain on an LB plate for 4-6 hours.

-

-

Selection of Single Crossovers (Merodiploids):

-

Resuspend the mating mixture and plate onto selective agar containing an antibiotic to select against the E. coli donor and an antibiotic corresponding to the suicide vector's resistance marker (e.g., Chloramphenicol) to select for V. anguillarum that have integrated the plasmid into their genome via a single homologous recombination event.

-

Incubate at 25°C.

-

-

Selection of Double Crossovers (Gene Deletion):

-

Inoculate single crossover colonies into LB broth without antibiotics and grow overnight to allow for a second recombination event to occur, which will excise the plasmid backbone.

-

Plate serial dilutions of the overnight culture onto LB agar containing 5% sucrose. The sacB gene on the suicide vector backbone converts sucrose into a toxic product, so only cells that have lost the vector will grow.

-

-

Screening and Confirmation:

-

Patch sucrose-resistant colonies onto plates with and without the selection antibiotic (e.g., Chloramphenicol). Colonies that grow on sucrose but not on the antibiotic have lost the plasmid and are potential double-crossover mutants.

-

Confirm the gene deletion via PCR using primers that flank the target gene. The PCR product from the mutant will be smaller than the product from the wild-type.

-

To create a double mutant (e.g., ΔangEpΔangEch), repeat the entire procedure using the confirmed single mutant as the recipient strain.

-

Protocol: Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal colorimetric method for detecting and quantifying siderophore production.[15][16] Siderophores will remove iron from the blue CAS-iron complex, resulting in a color change to orange/yellow.

Objective: To quantify the production of this compound by wild-type and mutant V. anguillarum strains.

Materials:

-

CAS agar plates or CAS liquid solution.

-

Bacterial cultures grown under iron-limiting conditions (e.g., in CM9 minimal medium supplemented with an iron chelator like EDDA).[4]

-

Spectrophotometer (for liquid assay).

Methodology (Liquid Assay):

-

Prepare CAS Assay Solution:

-

Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 ml of ddH₂O.

-

Solution 2: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of ddH₂O.

-

Solution 3 (Iron Solution): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

-

Slowly add Solution 1 to Solution 2 while stirring. Then, slowly add Solution 3 to the mixture. The resulting solution should be deep blue. Autoclave and store in the dark.

-

-

Culture Preparation:

-

Grow V. anguillarum strains in iron-deficient medium until the late logarithmic phase.

-

Pellet the cells by centrifugation (e.g., 10,000 x g for 10 min).

-

Collect the cell-free supernatant.

-

-

Assay:

-

In a 96-well plate or cuvette, mix 100 µl of cell-free supernatant with 100 µl of the CAS assay solution.

-

Use uninoculated iron-deficient medium as a reference control (Ar).

-

Incubate at room temperature for approximately 1-2 hours.

-

-

Quantification:

-

Measure the absorbance of the sample (As) and the reference control (Ar) at 630 nm.

-

Calculate the percentage of siderophore units using the formula: Siderophore Units (%) = [ (Ar - As) / Ar ] x 100

-

A higher percentage indicates greater siderophore production.

-

Protocol: Complementation of Mutants

This protocol is used to confirm that an observed phenotype (e.g., loss of siderophore production) is due to the specific gene deletion and not to polar effects or unintended mutations.

Objective: To restore this compound synthesis in a mutant strain by reintroducing a functional copy of the deleted gene.

Materials:

-

The confirmed mutant V. anguillarum strain.

-

A broad-host-range expression vector (e.g., pMMB208).[17]

-

Primers to amplify the full coding sequence and promoter region of the wild-type gene.

-

Restriction enzymes, T4 DNA ligase.

-

E. coli strain for cloning and conjugation.

Methodology:

-

Clone the Wild-Type Gene:

-

PCR amplify the full wild-type gene (e.g., angAch) from V. anguillarum 775 genomic DNA.

-

Clone the PCR product into the expression vector.

-

Transform the recombinant plasmid into an E. coli donor strain.

-

-

Introduce Plasmid into Mutant:

-

Conjugate the E. coli donor carrying the complementation plasmid into the target V. anguillarum mutant strain.

-

Select for transconjugants on agar plates containing an antibiotic appropriate for the expression vector.

-

-

Phenotypic Analysis:

-

Assess the complemented mutant for the restoration of the phenotype. For example, perform a CAS assay to confirm that siderophore production is restored to wild-type or near-wild-type levels.

-

Include a control where the mutant is transformed with the empty expression vector to ensure that the vector itself does not alter the phenotype.

-

Conclusion and Future Directions

The this compound synthesis system in Vibrio anguillarum is a prime example of genomic plasticity, where essential virulence functions are distributed between the chromosome and a mobile genetic element. The plasmid provides a nearly complete, potent iron acquisition system, while the chromosome provides an essential component (angAch) and functional backups (angCch, angEch), ensuring the system's resilience.[4][5] This dual-location strategy likely confers a significant adaptive advantage, allowing the bacterium to thrive in the iron-limited environment of a host.

For drug development professionals, the components of the this compound synthesis and transport pathways represent attractive targets. The outer membrane receptor FatA is surface-exposed and essential for iron uptake, making it a potential vaccine candidate or a target for small molecule inhibitors.[3] Similarly, the enzymes of the NRPS machinery are highly specific and critical for siderophore assembly, offering further opportunities for targeted antimicrobial strategies. Understanding the intricate details of both the plasmid and chromosomal contributions is paramount for developing effective interventions against this important fish pathogen.

References

- 1. Plasmid- and chromosome-encoded siderophore this compound systems found in marine vibrios: biosynthesis, transport and evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasmid- and chromosome-encoded siderophore this compound systems found in marine vibrios: biosynthesis, transport and evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of ferric-anguibactin transport in Vibrio anguillarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Plasmid- and Chromosome-Encoded Redundant and Specific Functions Are Involved in Biosynthesis of the Siderophore this compound in Vibrio anguillarum 775: a Case of Chance and Necessity? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vliz.be [vliz.be]

- 7. Frontiers | The Siderophore Piscibactin Is a Relevant Virulence Factor for Vibrio anguillarum Favored at Low Temperatures [frontiersin.org]

- 8. Two ABC transporter systems participate in siderophore transport in the marine pathogen Vibrio anguillarum 775(pJM1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Characterization of the Vibrio anguillarum VaRyhB regulon and role in pathogenesis [frontiersin.org]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Molecular Mechanism of Iron Transport Systems in Vibrio - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 13. Genetics and Assembly Line Enzymology of Siderophore Biosynthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recombineering: Genetic Engineering in E. coli Using Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dc.etsu.edu [dc.etsu.edu]

- 17. The this compound biosynthesis and transport genes are encoded in the chromosome of Vibrio harveyi: a possible evolutionary origin for the pJM1 plasmid–encoded system of Vibrio anguillarum? - PMC [pmc.ncbi.nlm.nih.gov]

Anguibactin: A Key Virulence Factor in Fish Pathogens - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract